REACTION_CXSMILES
|
CS(C1C=CC(CCC)=C(C=1)N)(=O)=O.[C:15]([C:18]1[CH:24]=[CH:23][C:22]([S:25]([CH3:28])(=[O:27])=[O:26])=[CH:21][C:19]=1[NH2:20])([CH3:17])=[CH2:16]>>[CH:15]([C:18]1[CH:24]=[CH:23][C:22]([S:25]([CH3:28])(=[O:26])=[O:27])=[CH:21][C:19]=1[NH2:20])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=CC(=C(N)C1)CCC
|
Name
|
2-isopropenyl-5-(methylsulfonyl)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=C(N)C=C(C=C1)S(=O)(=O)C
|
Name
|
Intermediate 89
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=C(N)C=C(C=C1)S(=O)(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(N)C=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |